2-bromo-N-(3-chloro-2-methylphenyl)propanamide
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Overview
Description
2-bromo-N-(3-chloro-2-methylphenyl)propanamide is a chemical compound with the molecular formula C10H11BrClNO and a molecular weight of 276.56 g/mol . This compound is primarily used in proteomics research and is known for its specific structural properties that make it valuable in various scientific applications .
Mechanism of Action
Mode of Action
The mode of action of 2-bromo-N-(3-chloro-2-methylphenyl)propanamide involves interactions with its targets, leading to changes in their function . These interactions can involve binding to the target, leading to activation or inhibition, or they can involve a chemical reaction, resulting in the modification of the target. The exact nature of these interactions depends on the specific structure of the compound and the target .
Biochemical Pathways
These effects can include alterations in signal transduction, changes in gene expression, or modifications of metabolic processes .
Pharmacokinetics
The compound’s structure suggests that it may be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine or feces .
Result of Action
Based on the known effects of similar compounds, it may lead to changes in cellular function, alterations in physiological processes, or modifications of disease states .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature .
Biochemical Analysis
Biochemical Properties
2-bromo-N-(3-chloro-2-methylphenyl)propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids. The nature of these interactions often involves the inhibition of enzyme activity, which can be crucial for studying protein function and regulation .
Cellular Effects
The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell growth and differentiation. Additionally, it can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves the binding to active sites of enzymes, leading to enzyme inhibition. This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its activity. Additionally, this compound can induce changes in gene expression by interacting with transcription factors, which are proteins that help turn specific genes on or off .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a specific dosage is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and organ toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the body. These interactions can influence metabolic flux and alter metabolite levels. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. This compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within different tissues, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting various cytoplasmic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(3-chloro-2-methylphenyl)propanamide typically involves the bromination of N-(3-chloro-2-methylphenyl)propanamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the propanamide moiety .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with additional steps to ensure purity and yield optimization .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(3-chloro-2-methylphenyl)propanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require catalysts or bases.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced .
Scientific Research Applications
2-bromo-N-(3-chloro-2-methylphenyl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving protein interactions and modifications.
Medicine: Investigated for potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(2-methylphenyl)propanamide
- 2-chloro-N-(3-chloro-2-methylphenyl)propanamide
- 2-bromo-N-(3-chloro-2-methylphenyl)acetamide
Uniqueness
2-bromo-N-(3-chloro-2-methylphenyl)propanamide is unique due to the presence of both bromine and chlorine atoms, which confer specific reactivity and interaction properties. This makes it particularly valuable in research applications where selective reactivity is required .
Properties
IUPAC Name |
2-bromo-N-(3-chloro-2-methylphenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO/c1-6-8(12)4-3-5-9(6)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMVMGLCZNGQAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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